

Preclinical Profile of GSK2636771 in Prostate Cancer: A Technical Overview

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Compound of Interest		
Compound Name:	GSK2636771 methyl	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of GSK2636771, a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3K β), with a specific focus on its activity in prostate cancer models. The information presented herein is intended to offer a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway, frequently driven by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), is a common feature in many cancers, including prostate cancer.[1][3] GSK2636771 is an orally bioavailable, ATP-competitive inhibitor of PI3Kβ, an isoform that plays a crucial role in driving PI3K pathway activation in PTEN-deficient tumors.[1][3] Preclinical evidence suggests that the selective inhibition of PI3Kβ by GSK2636771 may offer a therapeutic advantage in prostate cancers characterized by PTEN loss, while potentially minimizing toxicities associated with broader PI3K inhibition.[1][3]

Mechanism of Action and Selectivity

GSK2636771 demonstrates high potency and selectivity for the p110β catalytic subunit of PI3K. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 5.2







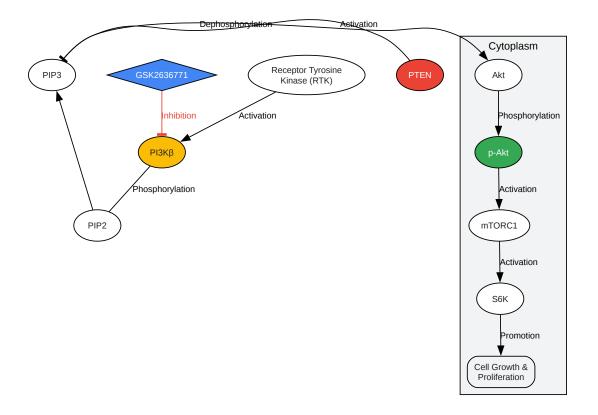
nmol/L against p110 β .[4][5][6] The selectivity of GSK2636771 is a key attribute, with over 900-fold greater potency for PI3K β compared to the p110 α and p110 γ isoforms, and more than 10-fold selectivity over the p110 δ isoform.[4][5] This selectivity is hypothesized to reduce the on-and off-target effects often seen with pan-PI3K inhibitors.[2]

Signaling Pathway

GSK2636771 exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling cascade. In PTEN-deficient prostate cancer cells, the loss of PTEN's phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates PI3K β . Activated PI3K β phosphorylates and activates downstream effectors, most notably Akt. Phosphorylated Akt (p-Akt) then modulates a variety of substrates that promote cell survival and proliferation. By selectively inhibiting PI3K β , GSK2636771 effectively blocks this signaling cascade, leading to decreased Akt phosphorylation and inhibition of downstream signaling.

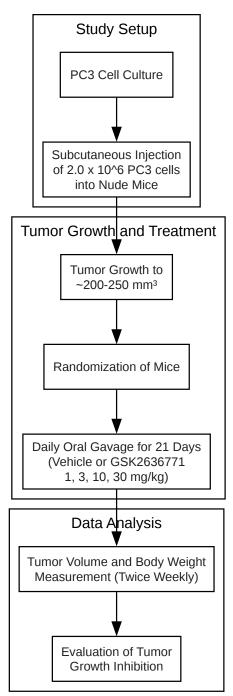


GSK2636771 Mechanism of Action in PTEN-Deficient Prostate Cancer





PC3 Xenograft Study Workflow



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